molecular formula C10H14N2O3S B2906696 N-Methyl-3-(3-sulfamoylphenyl)propanamide CAS No. 2138512-44-2

N-Methyl-3-(3-sulfamoylphenyl)propanamide

Cat. No. B2906696
CAS RN: 2138512-44-2
M. Wt: 242.29
InChI Key: OCYDQQIRMBIHEB-UHFFFAOYSA-N
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Description

“N-Methyl-3-(3-sulfamoylphenyl)propanamide” is a chemical compound with the molecular formula C10H14N2O3S. The name suggests that it is a propanamide, which is a type of compound that includes a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom. The “N-Methyl” part indicates that a methyl group (CH3) is attached to the nitrogen atom. The “3-sulfamoylphenyl” part suggests that a phenyl group (a ring of 6 carbon atoms, similar to benzene) with a sulfamoyl group (SO2NH2) attached is also part of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like melting point, boiling point, solubility, and stability. Without specific experimental data, these properties cannot be accurately determined for "N-Methyl-3-(3-sulfamoylphenyl)propanamide" .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for drugs or bioactive compounds. Without specific information on whether “N-Methyl-3-(3-sulfamoylphenyl)propanamide” has any biological activity, it’s not possible to provide a mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s not possible to provide accurate safety and hazard information for "N-Methyl-3-(3-sulfamoylphenyl)propanamide" .

Future Directions

Future research on “N-Methyl-3-(3-sulfamoylphenyl)propanamide” could involve determining its physical and chemical properties, studying its reactivity, investigating any potential biological activity, and developing methods for its synthesis .

properties

IUPAC Name

N-methyl-3-(3-sulfamoylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-12-10(13)6-5-8-3-2-4-9(7-8)16(11,14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H2,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYDQQIRMBIHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC(=CC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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